L-Serine,o-ethyl-,ethyl ester(9ci)

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are fundamental building blocks in synthetic chemistry. The esterification of the carboxylic acid group of an amino acid, such as L-serine, serves primarily to protect it from participating in unwanted reactions, for example, during peptide bond formation where the free carboxyl group could interfere with the desired coupling of the amino group. Ethyl and methyl esters are commonly used for this purpose due to their relative stability and the established methods for their synthesis and subsequent removal.

The chemistry of serine esters is further complicated by the presence of a primary hydroxyl group in the side chain. This hydroxyl group is nucleophilic and can lead to undesirable side reactions during synthesis, such as O-acylation during peptide coupling or acting as an initiation site in polymerization. acs.org Consequently, in many synthetic applications, this side chain must also be protected. The subject of this article, with its O-ethyl ether, represents a serine derivative where this protection is achieved through alkylation, rendering the side chain significantly less reactive.

Significance as a Research Substrate and Intermediate

The principal significance of L-Serine, O-ethyl-, ethyl ester in a research context lies in its function as a protected building block or intermediate. In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), trifunctional amino acids like serine are typically introduced with their side chains protected to ensure the integrity of the growing peptide chain. peptide.com The O-ethyl group serves as a stable ether-based protecting group for the hydroxyl function.

While benzyl (B1604629) (Bzl) and tert-butyl (tBu) ethers are more common choices for serine side-chain protection in Fmoc and Boc chemistries respectively, the O-ethyl derivative offers an alternative with different stability and deprotection characteristics. peptide.com The existence of precursors like N-Boc-O-ethyl-L-serine underscores its availability as a substrate for incorporation into larger molecules. thermofisher.com Researchers can utilize such compounds to construct peptides or other complex molecules where a non-reactive, permanently modified, or semi-permanently modified serine residue is desired. It may serve as a building block in the synthesis of peptides or other bioactive compounds. cymitquimica.com

Historical Development of Related Serine Derivatives in Chemical Synthesis

The development of peptide chemistry, pioneered by figures like Emil Fischer in the early 20th century, quickly established the need for protecting group strategies to manage the reactive functional groups of amino acids. hku.hk For serine, the challenge was twofold: protecting the α-amino group and the side-chain hydroxyl group. The introduction of the benzyloxycarbonyl (Cbz or Z) group in the 1930s and the tert-butoxycarbonyl (Boc) group in the 1950s provided robust solutions for temporary N-terminal protection. wikipedia.org

Concurrently, methods were developed to protect the serine side chain. Benzyl ethers became the standard in Boc-based chemistry, prized for their stability to the acidic conditions used for Boc removal, yet cleavable via hydrogenolysis. peptide.com In the later-developed Fmoc-based synthesis, which uses a base-labile N-terminal protecting group, acid-labile side-chain protectors were required. This led to the widespread adoption of the tert-butyl ether for serine, which can be removed during the final acid cleavage from the resin. peptide.com The O-ethyl group fits into this paradigm as a more robust, non-acid-labile, and non-hydrogenolytically-cleavable protecting group, suitable for syntheses where the side-chain modification is intended to be permanent or removed under specific, harsher conditions not typically employed in standard SPPS.

Table 1: Comparison of Common O-Alkyl Protecting Groups for L-Serine in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Chemistry | Cleavage Conditions | Characteristics |

|---|---|---|---|---|

| Benzyl | Bzl | Boc-SPPS | Strong acid (HF), Catalytic Hydrogenolysis | Stable to TFA; Classic protecting group. peptide.com |

| tert-Butyl | tBu | Fmoc-SPPS | Strong acid (TFA) | Labile to standard cleavage cocktails. peptide.com |

| Trityl | Trt | Fmoc-SPPS | Mild acid | Allows for selective deprotection on-resin. peptide.com |

| Ethyl | Et | Specialty | Harsher conditions (e.g., BBr₃) | Highly stable; considered a permanent or semi-permanent modification. |

Current Research Landscape and Emerging Areas

Current research in peptide and polymer chemistry often seeks to minimize the use of protecting groups to improve efficiency and atom economy, a principle of green chemistry. One emerging area is chemoenzymatic polymerization (CEP), where enzymes like papain are used to polymerize amino acid esters in aqueous media. acs.org Studies have demonstrated the successful polymerization of L-serine ethyl ester without side-group protection, leveraging the regio- and stereoselectivity of the enzyme to form α-peptide bonds while leaving the hydroxyl side group intact. nih.gov This approach bypasses the need for multi-step protection and deprotection schemes.

Another advanced area is the development of novel peptide ligation techniques. Serine/Threonine Ligation (STL) is a thiol-independent method that allows for the chemoselective joining of unprotected peptide fragments, with one fragment bearing an N-terminal serine or threonine. nih.govacs.org This powerful tool for protein synthesis also reduces the reliance on traditional protecting group strategies.

Within this modern landscape, a compound like L-Serine, O-ethyl-, ethyl ester retains its relevance in contexts requiring a specifically and permanently modified serine residue. Its utility is not as a temporary intermediate in standard peptide synthesis, but rather as a specialized building block for creating peptides with non-natural side chains, for use as a control compound in biochemical assays, or for synthesizing polymers and materials with tailored properties derived from the stable ethyl ether modification. For instance, L-serine ethyl ester hydrochloride has been used as a precursor in biochemical research for synthesizing various amino acids and peptides and is explored for potential neuroprotective effects. chemimpex.com

Table 2: Physicochemical Properties of L-Serine Ethyl Ester Hydrochloride Note: Data is for the closely related precursor L-Serine ethyl ester hydrochloride (CAS 26348-61-8), as comprehensive data for the O-ethyl derivative is not readily available.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₃·HCl | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | White or off-white powder / beige solid | chemimpex.com |

| Melting Point | 130-132 °C | |

| Boiling Point | 247.9 °C at 760 mmHg | |

| Optical Activity | [α]20/D -4.4° (c = 10.2 in ethanol) | |

| CAS Number | 26348-61-8 |

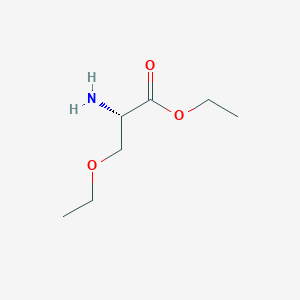

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-ethoxypropanoate |

InChI |

InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

GTRWSXKMZCUUBI-LURJTMIESA-N |

Isomeric SMILES |

CCOC[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCOCC(C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for L Serine, O Ethyl , Ethyl Ester and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful and selective alternative to purely chemical methods for the production of amino acid derivatives. By leveraging the inherent specificity of enzymes, these approaches can lead to higher yields, fewer side products, and milder reaction conditions.

Enzyme-Catalyzed Esterification and Amidation

Enzymes, particularly lipases and proteases, are widely used as catalysts for the esterification of amino acids. Lipases, such as those from Candida antarctica (CALB), are known to be effective in non-aqueous media for the synthesis of various esters. chemicalbook.com Proteases like papain can also catalyze the formation of peptide bonds (amidation) and, under certain conditions, esterification. orgsyn.orgacs.orgresearchgate.net

The general mechanism for enzyme-catalyzed esterification involves the activation of the carboxylic acid by the enzyme's active site, typically a serine residue, followed by nucleophilic attack from the alcohol.

While direct enzymatic synthesis of L-Serine, O-ethyl-, ethyl ester is not extensively documented, the principles of enzyme-catalyzed esterification of L-serine with ethanol (B145695) can be applied. A potential chemoenzymatic route could involve the use of a lipase (B570770) to catalyze the esterification of O-ethyl-L-serine with ethanol.

Protecting Group-Free Synthetic Routes

A significant advantage of enzymatic synthesis is the potential to avoid the use of protecting groups, which are often necessary in conventional chemical synthesis to prevent unwanted side reactions. researchgate.netwikipedia.org This is due to the high regio- and stereoselectivity of enzymes. For instance, studies on the chemoenzymatic polymerization of L-serine ethyl ester using papain have demonstrated that the reaction can proceed without protection of the hydroxyl group on the serine side chain. orgsyn.orgacs.orgresearchgate.net This suggests the feasibility of selectively esterifying the carboxylic acid group of L-serine or O-ethyl-L-serine without affecting the hydroxyl or ether group.

Optimization of Biocatalytic Reaction Conditions

The efficiency of enzyme-catalyzed reactions is highly dependent on various parameters. Key factors that require optimization include:

pH: The pH of the reaction medium can significantly influence the activity and stability of the enzyme. For example, the optimal pH for the papain-catalyzed polymerization of L-serine ethyl ester was found to be 8.5. orgsyn.orgacs.org

Enzyme Concentration: The concentration of the biocatalyst affects the reaction rate. Higher concentrations generally lead to faster reactions, but economic considerations and potential for aggregation must be taken into account.

Substrate Concentration: The concentration of the reactants can impact the reaction equilibrium and rate.

Temperature: Temperature affects enzyme activity and stability, with an optimal temperature for each enzyme.

Solvent: The choice of solvent is crucial, especially in non-aqueous enzymology, as it can affect enzyme conformation and activity.

An example of reaction condition optimization is shown in the table below for the papain-catalyzed polymerization of L-serine ethyl ester.

| Parameter | Optimal Value/Range | Reference |

| pH | 8.5 | orgsyn.orgacs.org |

| Monomer Concentration | 1.5 M | acs.org |

| Temperature | 40 °C | orgsyn.orgacs.org |

Stereoselective Enzymatic Transformations

Enzymes are chiral molecules and thus can exhibit high stereoselectivity, preferentially catalyzing reactions with one enantiomer of a racemic mixture or producing a specific stereoisomer. This is particularly important in the synthesis of amino acid derivatives, where the biological activity is often dependent on the stereochemistry. The use of enzymes like D-amino acid oxidase or L-amino acid oxidase can be employed to resolve racemic mixtures of amino acids. Furthermore, lipases and proteases generally maintain the stereochemical integrity of the chiral center during esterification and amidation reactions.

Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides a well-established framework for the preparation of L-Serine, O-ethyl-, ethyl ester. These methods typically involve a series of protection and deprotection steps to ensure the selective modification of the desired functional groups.

Esterification Reactions of L-Serine Precursors

A common strategy for the synthesis of L-Serine, O-ethyl-, ethyl ester involves a multi-step process starting from L-serine.

N-Protection: The amino group of L-serine is first protected to prevent its reaction in subsequent steps. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). acs.org

O-Ethylation: The hydroxyl group of the N-protected serine is then etherified. This can be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like sodium hydride.

Esterification: The carboxylic acid of the N-protected, O-ethylated serine is then esterified. A classic method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comreddit.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification.

N-Deprotection: Finally, the Boc protecting group is removed from the amino group, typically by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.govresearchgate.netresearchgate.netorganic-chemistry.org

A summary of a plausible conventional synthetic route is presented in the table below.

| Step | Reactants | Reagents | Product | Reference |

| 1. N-Protection | L-Serine | Di-tert-butyl dicarbonate, NaOH | N-Boc-L-serine | acs.org |

| 2. O-Ethylation | N-Boc-L-serine | Ethyl iodide, NaH | N-Boc-O-ethyl-L-serine | - |

| 3. Esterification | N-Boc-O-ethyl-L-serine | Ethanol, H₂SO₄ (cat.) | N-Boc-O-ethyl-L-serine ethyl ester | libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comreddit.com |

| 4. N-Deprotection | N-Boc-O-ethyl-L-serine ethyl ester | Trifluoroacetic acid | L-Serine, O-ethyl-, ethyl ester | nih.govresearchgate.netresearchgate.netorganic-chemistry.org |

An alternative to the step-wise approach is the direct esterification of O-ethyl-L-serine. If O-ethyl-L-serine is available, it can be directly converted to its ethyl ester via Fischer-Speier esterification. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comreddit.com

Derivatization Strategies for Side-Chain Modification

The synthesis of L-Serine, O-ethyl-, ethyl ester necessitates specific derivatization of the parent L-serine molecule at two key functional groups: the side-chain hydroxyl group and the carboxylic acid. The O-ethylation of the side chain is a crucial step to prevent undesired reactions of the hydroxyl group during subsequent synthetic manipulations, particularly in peptide synthesis where it can interfere with coupling reactions. nih.govacs.org

Common strategies for such side-chain alkylation involve the use of an alkyl halide, in this case, ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and reaction conditions is critical to minimize side reactions, such as racemization or N-alkylation. A typical approach involves the protection of the amino and carboxyl groups of L-serine before proceeding with the O-alkylation.

Another key aspect is the esterification of the carboxylic acid to form the ethyl ester. This can be achieved through Fischer esterification, reacting the N-protected O-ethyl-L-serine with ethanol in the presence of a strong acid catalyst. Alternatively, reaction with ethyl iodide in the presence of a base like potassium carbonate can also yield the desired ethyl ester. orgsyn.org The derivatization of amino acids into their N-trifluoroacetyl-O-alkyl ester forms is a well-established method for analysis, highlighting the stability and utility of such derivatives. nih.gov

Multi-Step Synthetic Sequences from Related Intermediates

The synthesis of L-Serine, O-ethyl-, ethyl ester is inherently a multi-step process starting from L-serine. A plausible synthetic sequence would be:

N-protection: The amino group of L-serine is first protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent its reaction in subsequent steps. orgsyn.org

O-ethylation: The side-chain hydroxyl group of the N-protected L-serine is then etherified. This can be accomplished using a Williamson ether synthesis-type reaction.

Esterification: The carboxylic acid of the N-protected, O-ethylated serine is then esterified to the ethyl ester.

N-deprotection: The final step involves the removal of the N-protecting group to yield the target compound, L-Serine, O-ethyl-, ethyl ester, often as a salt (e.g., hydrochloride). prepchem.comsigmaaldrich.com

An alternative route could involve the initial esterification of N-protected L-serine, followed by O-ethylation. The choice of sequence can be influenced by the solubility of intermediates and the potential for side reactions. The synthesis of related serine derivatives, such as N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester, provides a well-documented precedent for such multi-step sequences. orgsyn.org

Solid-Phase Synthesis Applications and Challenges

The primary application for a protected amino acid derivative like O-ethyl-L-serine is in solid-phase peptide synthesis (SPPS). The O-ethyl group serves as a permanent protecting group for the serine side chain during the iterative process of peptide chain elongation.

Integration into Peptide Synthesis Frameworks

In the context of Fmoc-based SPPS, Fmoc-L-Ser(OEt)-OH would be the building block of choice. This monomer is coupled to the N-terminus of the growing peptide chain attached to a solid support. The O-ethyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection and the acidic conditions of final cleavage from many common resins. The use of side-chain protected amino acids is critical for the successful synthesis of complex peptides and even entire proteins. acs.orgnih.gov

Mitigation of Side Reactions in Amino Acid Ester Coupling

The incorporation of amino acid esters into a peptide chain is not without its challenges. Two significant side reactions are the formation of diketopiperazines and aspartimides.

Diketopiperazine (DKP) Formation: This is a major side reaction that can occur, particularly at the dipeptide stage of SPPS. peptide.com After the removal of the N-terminal protecting group of the second amino acid, the free amine can intramolecularly attack the ester linkage of the first amino acid, cleaving the dipeptide from the resin and forming a cyclic diketopiperazine. nih.govgoogle.com This is especially prevalent when proline is one of the first two residues. iris-biotech.de While serine is not as prone as proline to induce DKP formation, the risk still exists. Strategies to mitigate DKP formation include the use of pre-formed dipeptides or modifying the coupling conditions. iris-biotech.dersc.org

Aspartimide Formation: Although the target molecule is a serine derivative, understanding aspartimide formation is crucial in the broader context of peptide synthesis. This side reaction occurs when a peptide contains an aspartic acid residue. The backbone amide nitrogen can attack the side-chain ester of the aspartate, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.debiotage.com This can lead to epimerization and the formation of β-peptides. iris-biotech.de This reaction is sequence-dependent and is promoted by the basic conditions of Fmoc deprotection. iris-biotech.deiris-biotech.de While not directly involving O-ethyl-L-serine, the principles of preventing unwanted intramolecular cyclizations are relevant. Strategies to prevent aspartimide formation include using bulkier side-chain protecting groups for aspartate or adding acidic additives to the deprotection solution. biotage.comacs.orgpeptide.com

Novel Synthetic Route Development

The development of new synthetic routes in chemistry is increasingly guided by the principles of efficiency, sustainability, and cost-effectiveness.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of amino acid derivatives like L-Serine, O-ethyl-, ethyl ester is an active area of research. This involves several key areas:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Research into replacing these with more environmentally benign alternatives, such as water, ionic liquids, or greener organic solvents like N-butylpyrrolidinone (NBP), is ongoing. rsc.org

Catalytic Methods: The use of catalytic methods, both chemical and enzymatic, can improve the atom economy and reduce waste. For instance, enzymatic polymerization of L-serine ethyl ester has been demonstrated, showcasing a protection-group-free approach in aqueous media. nih.govacs.orgkyoto-u.ac.jpnih.gov While this produces a polymer, the underlying principle of enzymatic catalysis could be adapted for monomer synthesis.

Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable feedstocks, such as biomass, for the production of fine chemicals like amino acids. rsc.orgpnas.org While not yet standard for derivatives like L-Serine, O-ethyl-, ethyl ester, this represents a future direction for sustainable chemical production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and auxiliary reagents. rsc.org The development of methods that allow for the direct conversion of C-H bonds is another avenue being explored to improve synthetic efficiency. pnas.org

Development of New Reagents and Catalysts for Esterification

The synthesis of L-Serine, O-ethyl-, ethyl ester and its analogues is a critical process, often requiring efficient and selective catalytic methods. The development of novel reagents and catalysts for the esterification of the carboxylic acid functionality and the etherification of the hydroxyl group of L-serine is paramount for improving reaction yields, reducing side reactions, and promoting environmentally benign procedures. Research has explored various catalytic systems, including enzymatic, organocatalytic, and metal-based approaches, to achieve these transformations.

The synthesis of the target compound, L-Serine, O-ethyl-, ethyl ester, typically proceeds through a multi-step sequence, primarily involving the esterification of the carboxyl group of L-serine followed by the O-alkylation of the side-chain hydroxyl group. The development of new reagents and catalysts has focused on optimizing each of these distinct steps.

Catalytic Esterification of L-Serine

The initial step in the synthesis of L-Serine, O-ethyl-, ethyl ester is the formation of the ethyl ester. Traditional methods for amino acid esterification often involve the use of stoichiometric amounts of strong acids, which can lead to challenges in product isolation and waste generation. Consequently, the development of catalytic methods has been a significant area of research.

One established method for preparing amino acid alkyl ester hydrochlorides is the reaction of the amino acid with an alcohol in the presence of a chlorinating agent. google.com Thionyl chloride (SOCl₂) in methanol (B129727) or ethanol is a common reagent for this transformation, yielding the corresponding methyl or ethyl ester hydrochloride. researchgate.netgoogle.com For instance, L-serine can be esterified by boiling in the appropriate alcohol under reflux with thionyl chloride. google.com

More recently, alternative chlorinating agents have been explored to serve as both catalyst and water-binding agent. Chlorotrimethylsilane has been demonstrated to be an effective reagent for the esterification of amino acids with alcohols, with the reaction proceeding at temperatures between 25°C and 70°C. google.com

Another approach involves the protection of the amine group, for example with a Boc-group, followed by esterification. N-Boc-L-serine can be reacted with methyl iodide in the presence of potassium carbonate in dimethylformamide to yield the methyl ester. orgsyn.org While this method is effective, it requires additional protection and deprotection steps.

Enzymatic catalysis offers a milder and more selective alternative for esterification. Lipases are a class of serine hydrolases that can catalyze the hydrolysis of esters and, under certain conditions, their formation through transesterification. wikipedia.org While broadly applied, specific data on the direct lipase-catalyzed ethyl esterification of L-serine is not extensively detailed in the context of synthesizing the O-ethylated final product. However, the potential for using engineered esterases for the direct esterification of organic acids and alcohols is an active area of research, which could be applicable to serine derivatives. nih.gov

Development of Catalysts for O-Alkylation of Serine Esters

Following the formation of the L-serine ethyl ester, the subsequent critical step is the etherification of the side-chain hydroxyl group. This transformation has traditionally been challenging due to the potential for side reactions and the need for harsh reaction conditions.

A significant advancement in the O-alkylation of serine derivatives involves the use of photoredox catalysis. Researchers have developed a method for the O-alkylation of serine and threonine derivatives through a photoinduced decarboxylative radical reaction. researchgate.net This approach allows for the O-alkylation to proceed under mild conditions without racemization at the α-carbon, which is a crucial consideration in amino acid chemistry. researchgate.net

Another notable development is the acid-catalyzed O-alkylation of serine esters. A patented method describes the preparation of O-tert-butyl-L-serine methyl ester by reacting L-serine methyl ester hydrochloride with tert-butyl acetate (B1210297) in the presence of a catalyst such as perchloric acid and sulfuric acid at room temperature. patsnap.com This illustrates a pathway where a pre-formed serine ester is O-alkylated using an acid catalyst. While this example uses tert-butylation, the principle could be extended to O-ethylation with appropriate reagents.

The chemoselective modification of the serine hydroxyl group is also a focus in bioconjugation chemistry, with acid-catalyzed acylation strategies being developed to selectively target serine residues in proteins. nih.gov While focused on acylation rather than alkylation, these studies highlight the potential of acid catalysis to achieve selectivity for the serine hydroxyl group.

The table below summarizes various catalytic approaches relevant to the synthesis of L-Serine, O-ethyl-, ethyl ester, based on the synthesis of its precursors and analogues.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Findings | Reference(s) |

| Esterification | Thionyl chloride in Methanol | L-Serine | L-Serine methyl ester hydrochloride | Well-established method for obtaining methyl esters. | researchgate.net |

| Esterification | Chlorotrimethylsilane in Ethanol | L-Valine | L-Valine ethyl ester hydrochloride | Effective catalyst and water-binding agent, yield of 72%. | google.com |

| Esterification | Potassium carbonate/Methyl iodide | N-Boc-L-serine | N-Boc-L-serine methyl ester | High yield (86%) under mild conditions but requires protection. | orgsyn.org |

| O-Alkylation | Perchloric acid/Sulfuric acid | L-Serine methyl ester hydrochloride | O-tert-butyl-L-serine methyl ester | Room temperature reaction, high safety, and good yield (>72%). | patsnap.com |

| O-Alkylation | Organic photoredox catalyst | Serinyl acetic acid derivatives | O-alkylated serine derivatives | Mild, metal-free conditions with retention of chirality. | researchgate.net |

Reactivity and Chemical Transformations of L Serine, O Ethyl , Ethyl Ester

Polymerization Reactions

The bifunctional nature of amino acid esters, possessing both an amine and a carboxylate group, allows them to serve as monomers in polymerization reactions. The presence of a third functional group in the side chain, as with serine derivatives, introduces additional complexity and opportunities for controlling polymer structure.

A significant advancement in polypeptide synthesis is the use of chemoenzymatic polymerization (CEP), which offers an environmentally benign alternative to conventional methods that often require extensive use of organic solvents and protecting groups. acs.org Research has demonstrated the successful synthesis of poly(L-serine) (polySer) through the CEP of L-serine ethyl ester (Ser-OEt) in an aqueous medium using the protease papain as a catalyst. nih.govacs.org

This method is noteworthy because it proceeds without the need for protection of the hydroxyl group on the serine side chain, a step that is typically required in traditional synthesis to prevent undesired side reactions. acs.orgnih.govacs.org In the papain-catalyzed reaction, L-serine ethyl ester is directly converted into polySer, liberating small alcohol molecules and achieving high atom economy. nih.govacs.org The resulting polymer precipitates from the solution and can be isolated. nih.gov Characterization of the product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the formation of polySer with a degree of polymerization (DP) ranging from 5 to 22. nih.govacs.orgnih.gov Further analysis indicates that the synthesized polySer adopts a β-sheet or strand structure. acs.orgnih.govresearchgate.net

Enzymatic polymerization offers a high degree of control over the reaction's regio- and stereoselectivity due to the inherent substrate specificity of enzymes. acs.orgnih.gov This is particularly crucial for monomers with multiple reactive sites, such as lysine (B10760008) or serine derivatives. While research on L-Serine, O-ethyl-, ethyl ester is limited, the principles of regiocontrol have been demonstrated with other amino acid esters like L-lysine ethyl ester (Lys-OEt). nih.gov

In the case of Lys-OEt, which has both an α-amino and an ε-amino group, the selection of the enzyme catalyst dictates which amine participates in amide bond formation. acs.orgnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (IM-lipase) exclusively catalyzes the formation of ε-linked amide bonds, while immobilized trypsin predominantly yields α-linked poly(L-lysine). nih.gov This regioselectivity is attributed to the different ways the monomer docks into the catalytic pockets of the respective enzymes. nih.gov These findings suggest that a similar enzymatic approach could be used to control the polymerization of serine derivatives, selectively involving the α-amino group while leaving the side-chain ether linkage intact, thus ensuring the formation of a linear polypeptide backbone. The ability to control the regiularity of the polymer is essential for creating well-defined materials with specific properties and predictable degradability. nih.gov

The structure and degree of polymerization of the final polymer are highly dependent on the specific conditions of the chemoenzymatic reaction. Key parameters include pH, monomer concentration, reaction time, and the nature of the monomer's ester group.

For the papain-catalyzed polymerization of L-serine ethyl ester, the reaction proceeds efficiently at a basic pH, with the optimal yield of polySer precipitate being achieved at a pH of 8.5. nih.govacs.orgnih.govresearchgate.net The yield of the polymer also varies with the initial monomer concentration and reaction time, typically reaching a maximum after a few hours. researchgate.net

The choice of the ester group on the serine monomer also has a significant impact. In a comparative study, the chemoenzymatic polymerization of L-serine methyl ester (Ser-OMe) using papain resulted in a higher degree of polymerization (DPn of 14) compared to L-serine ethyl ester (Ser-OEt), which yielded a DPn of 6.6. acs.org This suggests that the affinity of papain for the methyl ester of serine may be higher than for the ethyl ester, leading to a more efficient polymerization and a higher molecular weight polymer. acs.org The resulting poly(L-serine) consistently forms a stable β-sheet conformation. acs.orgnih.gov

| Monomer | Optimal pH | Catalyst | Resulting Polymer | Degree of Polymerization (DPn) | Secondary Structure | Reference |

|---|---|---|---|---|---|---|

| L-Serine Ethyl Ester (Ser-OEt) | 8.5 | Papain | Poly(L-serine) | 6.6 | β-sheet/strand | nih.govacs.orgacs.org |

| L-Serine Methyl Ester (Ser-OMe) | 8.0 | Papain | Poly(L-serine) | 14 | β-sheet/strand | acs.orgacs.org |

Nucleophilic Reactivity and Amide Bond Formation

The primary amine group of L-serine esters is a potent nucleophile, enabling its participation in various reactions to form amide bonds, which are the cornerstone of peptides and proteins.

L-serine ethyl ester and its derivatives are suitable for use in solution-phase peptide synthesis. sigmaaldrich.com A sophisticated and efficient method for forming peptide bonds at serine residues is the salicylaldehyde (B1680747) ester-mediated ligation. pnas.org This strategy involves the reaction between a peptide segment with a C-terminal salicylaldehyde (SAL) ester and another peptide with an N-terminal serine residue. pnas.orgpnas.org

The reaction proceeds smoothly in a pyridine (B92270) acetate (B1210297) buffer, where the N-terminal serine's nucleophilic amine attacks the SAL ester. pnas.org This forms an N,O-benzylidene acetal (B89532) linked intermediate, which is readily converted to the natural peptidic linkage upon mild acidolysis. pnas.org This ligation method is highly efficient, proceeds without significant side reactions, and does not require protection of the serine hydroxyl group or other side chains like lysine. pnas.orgpnas.org This chemoselective ligation is a powerful tool for the convergent synthesis of complex proteins and therapeutic peptides. pnas.org

The functional groups of serine derivatives can also participate in cyclization reactions. Strategies for peptide macrocyclization often leverage the unique reactivity of serine. One such mechanism is an O-to-N acyl migration. rsc.org In this process, a linear depsipeptide (containing an ester bond in the backbone) is synthesized, often on a solid support. Following the formation of the linear chain, the N-terminal amine of the serine residue is deprotected, allowing it to nucleophilically attack the ester carbonyl group, leading to cyclization and the formation of a more stable amide bond. rsc.org

Furthermore, the side-chain hydroxyl group of serine can act as an internal nucleophile. In serine/threonine ligation, this hydroxyl group can trigger a ring-chain tautomerization, which is a key step in certain peptide cyclization strategies. hku.hk While these examples often involve a free hydroxyl group, the underlying principles of nucleophilic attack by the amine or hydroxyl functions are fundamental to the reactivity of serine derivatives and can be exploited in the design of complex cyclic molecules. rsc.orghku.hk

Reactions with Metal Complexes and Coordination Chemistry

The reactivity of L-Serine, O-ethyl-, ethyl ester in the presence of metal ions is dictated by the available coordination sites: the nitrogen atom of the alpha-amino group and the oxygen atoms of the ethyl ester group. Unlike unprotected serine esters, the side-chain hydroxyl group has been converted to an ether, rendering it significantly less likely to participate in coordination.

Ligand Properties in Transition Metal Chemistry

L-Serine, O-ethyl-, ethyl ester typically functions as a bidentate ligand in transition metal chemistry. Coordination generally occurs through the lone pair of electrons on the amino group nitrogen and the carbonyl oxygen of the ester. This dual-point attachment forms a stable five-membered chelate ring with the metal center.

Studies on related α-amino acid esters show that they can form well-defined coordination compounds with a variety of transition metals, including copper(II), zinc(II), and high-valent metals like niobium(V) and tantalum(V). researchgate.netrsc.orgrsc.org While the primary coordination mode is bidentate (N, O-chelation), the specific structure of the resulting complex can vary depending on the metal, its oxidation state, and the other ligands present. In some cases, particularly with high-valent metal halides, ionic coordination compounds are formed where the amino acid ester acts as a cationic ligand. rsc.orgrsc.org The ether linkage on the side chain of L-Serine, O-ethyl-, ethyl ester is generally inert and does not participate in coordination, distinguishing its behavior from that of unprotected L-serine or its esters where the hydroxyl group can act as a potential binding site. acs.org

| Ligand Type | Potential Donor Atoms | Typical Coordination Mode | Chelate Ring Size | Relevant Metal Ions |

|---|---|---|---|---|

| L-Serine, O-ethyl-, ethyl ester | Amino (N), Carbonyl (O) | Bidentate (N,O-chelation) | 5-membered | Cu(II), Zn(II), Nb(V), Ta(V) |

| L-Serine ethyl ester | Amino (N), Carbonyl (O), Hydroxyl (O) | Bidentate (N,O-chelation) or Tridentate | 5-membered | Cu(II), Pd(II), Ti(IV) |

Mechanistic Studies of Metal-Mediated Transformations

The coordination of L-Serine, O-ethyl-, ethyl ester to a metal center can significantly alter its reactivity. The metal ion acts as a Lewis acid, withdrawing electron density from the ester's carbonyl carbon and making it more susceptible to nucleophilic attack. This principle is central to metal-mediated transformations.

Ester Hydrolysis: The rate of ester hydrolysis can be dramatically accelerated in the presence of metal ions like Cu(II) and Zn(II). researchgate.net Kinetic studies on similar amino acid esters have shown that the mechanism often involves the formation of a metal-ester complex, followed by rate-determining attack by a hydroxide (B78521) ion. researchgate.net The catalytic effect is substantial, with rate enhancements reported to be several orders of magnitude compared to the uncatalyzed reaction.

O-Arylation and Bond Activation: While the O-ethyl ether bond is generally stable, research on related protected serine derivatives has demonstrated that metal catalysts can facilitate reactions at or near the side chain. For instance, copper-mediated Chan-Lam cross-coupling has been used for the O-arylation of the hydroxyl group in N-protected serine esters. acs.org Furthermore, reactions with highly reactive, high-valent metal halides like NbCl₅ have been shown to activate and cleave the ester O-R bond in other amino acid esters. rsc.orgrsc.org A specific reaction involving L-serine isopropylester with NbCl₅ resulted in a complex where the side-chain oxygen was involved in bonding after deprotonation. rsc.orgrsc.org These findings suggest that under specific catalytic conditions, transformations involving the ether or ester linkages of L-Serine, O-ethyl-, ethyl ester are feasible.

Ester Hydrolysis and Transesterification Kinetics

The ethyl ester group of L-Serine, O-ethyl-, ethyl ester is susceptible to cleavage through hydrolysis and can be exchanged via transesterification. These reactions can be promoted by chemical catalysts or enzymes.

Chemical and Enzymatic Hydrolysis Profiles

Chemical Hydrolysis: The ester can be hydrolyzed to L-Serine, O-ethyl- and ethanol (B145695) under either acidic or basic conditions. The reaction rate is dependent on pH and temperature. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbonyl carbon. In acidic hydrolysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. Studies on the non-enzymatic hydrolysis of other amino acid esters indicate that the half-life can be very short, on the order of minutes, under physiological conditions. nih.gov

Enzymatic Hydrolysis: Various hydrolase enzymes can catalyze the cleavage of the ester bond.

Proteases: Enzymes like papain and bromelain, while primarily known for cleaving peptide bonds, also exhibit esterase activity. nih.gov Research on the papain-catalyzed polymerization of L-serine ethyl ester (a process of repeated aminolysis) showed that a competitive hydrolysis reaction also occurs, resulting in the formation of the hydrolyzed carboxylic acid. acs.org

Lipases and Esterases: These enzymes are specialized for the hydrolysis of ester bonds. wikipedia.org Lipases, in particular, are widely used in organic synthesis for their ability to catalyze the hydrolysis and transesterification of a broad range of esters under mild conditions. mdpi.com

| Reaction | Catalyst/Conditions | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Hydrolysis | Aqueous acid or base (e.g., HCl or NaOH) | Creatine ethyl ester | Rate is highly pH-dependent; half-life can be ~1 minute in blood. | nih.gov |

| Enzymatic Hydrolysis | Papain | L-Serine ethyl ester | Hydrolysis is a competitive side reaction during polymerization. | acs.org |

| Enzymatic Hydrolysis | Bromelain | N-benzoyl-L-serine methyl ester | Exhibits substrate-activated catalysis kinetics. | nih.gov |

Transesterification for Derivative Synthesis

Transesterification is a key reaction for modifying the ester group of L-Serine, O-ethyl-, ethyl ester to synthesize new derivatives. This process involves reacting the ester with a different alcohol in the presence of a catalyst to exchange the alkoxy groups. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, reacting L-Serine, O-ethyl-, ethyl ester with methanol (B129727) would yield L-Serine, O-ethyl-, methyl ester, while using isopropanol (B130326) would yield the corresponding isopropyl ester.

Catalysts for Transesterification:

Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl group, activating it for nucleophilic attack by the new alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysts: Strong bases, such as sodium methoxide (B1231860) or sodium ethoxide, function by deprotonating the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com

Enzyme Catalysts: Lipases are highly effective catalysts for transesterification under mild, neutral conditions, offering high selectivity and avoiding harsh reagents. wikipedia.orgmdpi.com Their use is a cornerstone of green chemistry approaches to ester synthesis. nih.gov

| Starting Ester | Alcohol Reagent (Solvent) | Catalyst Type | Potential Product |

|---|---|---|---|

| L-Serine, O-ethyl-, ethyl ester | Methanol | Acid (H₂SO₄) or Base (NaOMe) | L-Serine, O-ethyl-, methyl ester |

| L-Serine, O-ethyl-, ethyl ester | Isopropanol | Acid (H₂SO₄) or Lipase | L-Serine, O-ethyl-, isopropyl ester |

| L-Serine, O-ethyl-, ethyl ester | Benzyl (B1604629) alcohol | Lipase | L-Serine, O-ethyl-, benzyl ester |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The unique structure of O-ethyl-L-serine and its esters makes them versatile synthons for introducing a modified serine residue into larger, more complex molecular frameworks. The ethyl ether on the side chain is generally stable under many reaction conditions, making it an effective protecting group that influences the final properties of the target molecule.

In the chemical synthesis of peptides and proteins, reactive side chains of amino acids must often be protected to prevent unwanted side reactions. O-ethyl-L-serine, typically in its N-protected forms such as N-Fmoc-O-ethyl-L-serine or N-Boc-O-ethyl-L-serine, is utilized as a precursor for this purpose. cymitquimica.compeptide.comnest366.com The O-ethyl group serves as a permanent cap or a stable protecting group for the hydroxyl functionality of the serine side chain during solid-phase peptide synthesis (SPPS). google.com This allows for the precise and directed assembly of peptide chains containing this modified amino acid. The incorporation of O-ethyl-L-serine can alter the biological activity, stability, and conformational properties of the resulting peptide analogue compared to its natural counterpart containing a standard serine residue.

O-ethyl-L-serine has been identified as a key intermediate in the synthesis of complex bioactive molecules. google.com Notably, it is used as a building block for creating cyclic peptides designed to inhibit the activity of Tumor Necrosis Factor (TNF) receptor 1. google.com These synthetic peptides are being investigated as potential therapeutic agents for treating a range of autoimmune and inflammatory conditions, including inflammatory bowel disease and rheumatoid arthritis. google.com The use of O-ethyl-L-serine in the peptide backbone contributes to the specific three-dimensional structure required for potent and selective biological activity.

As a derivative of the naturally occurring L-amino acid, O-ethyl-L-serine and its esters are inherently chiral molecules. This makes them valuable chiral building blocks, or synthons, in asymmetric synthesis. The defined stereochemistry at the α-carbon is crucial for the biological function of many complex molecules, particularly pharmaceuticals. The use of optically pure O-ethyl-L-serine ensures that the desired stereoisomer of the final product is obtained, which is a critical consideration in drug design and development where different enantiomers can have vastly different biological effects. cymitquimica.com

Interactive Table: Research Findings on O-ethyl-L-serine Derivatives

| Derivative Name | CAS Number | Application | Research Finding |

| N-Fmoc-O-ethyl-L-serine | 1562432-09-0 | Peptide Synthesis | Used as a standard building block in Fmoc-based solid-phase peptide synthesis. peptide.comtanzhenbio.com |

| N-Boc-O-ethyl-L-serine | 104839-00-1 | Peptide Synthesis | A key precursor for incorporating O-ethyl-L-serine into peptides using Boc-based synthesis strategies. cymitquimica.comamtchem.com |

| O-ethyl-L-serine | Not specified | Bioactive Compound Synthesis | An essential intermediate for the synthesis of cyclic peptide inhibitors of TNF receptor 1 for inflammatory diseases. google.com |

Development of Functional Polymeric Materials

The principles of polymer chemistry can be applied to amino acid derivatives to create advanced biomaterials with tailored properties. While research on polymers derived specifically from L-Serine, o-ethyl-, ethyl ester is not extensively documented, the established synthesis of related polypeptides provides a clear framework for its potential applications.

The synthesis of poly(L-serine) is a topic of significant interest for creating functional, polypeptide-based materials. In conventional methods, the hydroxyl group of the serine monomer is typically protected with groups like benzyl (B1604629) or tert-butyl to ensure controlled polymerization. acs.orgnih.gov Following this established methodology, L-Serine, o-ethyl-, ethyl ester is a suitable monomer for the synthesis of poly(O-ethyl-L-serine). This polymerization would result in a modified poly(L-serine) where the side-chain hydroxyl groups are replaced by ethyl ethers. This structural modification would fundamentally alter the polymer's properties, creating a new material with distinct characteristics compared to the parent poly(L-serine).

Poly(L-serine) is known for its tendency to form β-sheet structures, which can lead to water insolubility. nsf.gov By using O-ethyl-L-serine as the monomer, the resulting polymer, poly(O-ethyl-L-serine), would be engineered to have different properties. The O-ethyl group would prevent the extensive hydrogen bonding that occurs between the hydroxyl side chains in standard poly(L-serine), which is responsible for β-sheet formation. nsf.gov This modification is expected to disrupt this secondary structure, leading to a more disordered or potentially α-helical conformation. The resulting polypeptide would likely exhibit increased solubility in water and other solvents, creating a non-ionic, water-soluble, and functional polypeptide suitable for various biomedical applications, such as in drug delivery or as non-fouling materials. nsf.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of L-Serine, O-ethyl-, ethyl ester. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

In the ¹H NMR spectrum of L-serine ethyl ester, characteristic signals are observed for the protons of the ethyl ester group (a triplet and a quartet), the α-proton, and the β-protons of the serine backbone, as well as the hydroxyl proton. For L-Serine, O-ethyl-, ethyl ester, the key difference would be the appearance of an additional ethyl group attached to the side-chain oxygen. This would result in a new triplet and quartet, and a downfield shift of the β-protons due to the electron-withdrawing effect of the ether oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Serine, O-ethyl-, ethyl ester

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ethyl ester -CH₃ | ~1.2-1.3 | Triplet | |

| Ethyl ester -CH₂- | ~4.1-4.2 | Quartet | |

| α-CH | ~3.5-3.7 | Triplet | Coupled to β-CH₂ |

| β-CH₂ | ~3.6-3.8 | Doublet of doublets | Shifted downfield compared to L-serine ethyl ester |

| O-ethyl -CH₃ | ~1.1-1.2 | Triplet | |

| O-ethyl -CH₂- | ~3.4-3.6 | Quartet |

Similarly, ¹³C NMR spectroscopy would confirm the presence of the seven carbon atoms in the molecule, with the O-ethyl group carbons appearing at distinct chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and assessing the purity of a compound. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For L-Serine, O-ethyl-, ethyl ester (C₇H₁₅NO₃), the expected exact mass is approximately 161.1052 g/mol .

Electron ionization (EI) mass spectrometry of the related L-serine ethyl ester shows characteristic fragmentation patterns. researchgate.net The major fragments typically arise from the loss of the ester ethyl group, the carboxyl group, and cleavage of the Cα-Cβ bond. For L-Serine, O-ethyl-, ethyl ester, similar fragmentation pathways are expected, with additional fragments corresponding to the loss of the O-ethyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for L-Serine, O-ethyl-, ethyl ester

| m/z | Proposed Fragment |

|---|---|

| 161 | [M]⁺ (Molecular ion) |

| 116 | [M - OCH₂CH₃]⁺ |

| 88 | [M - COOCH₂CH₃]⁺ |

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ester is typically characterized by a strong C=O stretching vibration. spectroscopyonline.com For L-Serine, O-ethyl-, ethyl ester, key absorption bands are expected for the N-H, C-H, C=O (ester), and C-O bonds. researchgate.net

Table 3: Predicted Infrared Absorption Bands for L-Serine, O-ethyl-, ethyl ester

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3300-3500 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1730-1750 | Strong |

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry and secondary structure of chiral molecules like amino acid derivatives. The CD spectrum of L-Serine, O-ethyl-, ethyl ester would provide information about its conformation in solution, which is influenced by the stereocenter at the α-carbon.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

Gas Chromatography (GC) with Advanced Detectors (e.g., GC/C/IRMS for Isotopic Analysis)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. Amino acid esters are amenable to GC analysis, often after derivatization to increase their volatility. nih.gov L-Serine, O-ethyl-, ethyl ester, being relatively volatile, could potentially be analyzed directly by GC.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum from the MS detector confirms its identity.

For advanced applications, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) can be employed. This powerful technique allows for the precise measurement of the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of the compound. This can be valuable in metabolic studies or for determining the origin of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Serine, O-ethyl-, ethyl ester (9CI) |

| L-serine |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and chiral nature of L-Serine, O-ethyl-, ethyl ester. For routine purity checks, reversed-phase HPLC (RP-HPLC) is typically used. A method for a related compound, L-Serine ethyl ester, employs a reverse-phase column with a mobile phase of acetonitrile (B52724) and water containing an acid like phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com This setup separates the main compound from potential impurities based on their differing polarities.

The critical task of separating L-Serine, O-ethyl-, ethyl ester from its D-enantiomer requires chiral chromatography. This is essential as the biological activity of amino acid derivatives is often enantiomer-specific. Two main strategies are employed:

Chiral Stationary Phases (CSPs): These are HPLC columns where the packing material is itself chiral. CSPs based on macrocyclic antibiotics like teicoplanin and ristocetin (B1679390) A have proven effective for resolving underivatized and N-derivatized amino acids. sigmaaldrich.commst.edu The separation occurs due to the formation of temporary, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies. mst.edunih.gov The choice of mobile phase—whether normal-phase, reversed-phase, or polar-organic—is crucial for optimizing these interactions and achieving separation. mst.edu For instance, crown ether-based CSPs are also widely used for separating amino acids and their derivatives. nih.gov

Chiral Derivatizing Agents: This indirect approach involves reacting the amino acid ester with a chiral agent to form diastereomers. nih.gov These newly formed diastereomers have distinct physicochemical properties and can be separated on a standard, non-chiral RP-HPLC column. nih.gove-tarjome.com For example, serine enantiomers can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) to produce fluorescent diastereomeric isoindole derivatives, which are then separable by RP-HPLC. nih.govakjournals.com

The resolution (Rs) between the enantiomeric peaks is a key metric of separation quality, with a value greater than 1.5 generally indicating baseline separation.

Table 1: HPLC Methodologies for Chiral Serine Derivative Analysis

| Method Type | Stationary Phase / Derivatizing Agent | Principle | Typical Application | Reference |

|---|---|---|---|---|

| Direct (Chiral Stationary Phase) | Macrocyclic Antibiotic (e.g., Ristocetin A) | Forms transient diastereomeric complexes with differing stabilities. | Separation of underivatized or N-blocked amino acids. | mst.edu |

| Direct (Chiral Stationary Phase) | Crown Ether-Based CSP | Forms inclusion complexes with the primary amine group of the amino acid. | Resolution of primary amino acids and their esters. | nih.gov |

| Indirect (Chiral Derivatization) | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) | Creates fluorescent diastereomers separable on achiral C18 columns. | Quantification of D- and L-Serine in biological samples. | nih.gov |

Derivatization Strategies for Enhanced Chromatographic Resolution

Derivatization chemically modifies a molecule to improve its analytical characteristics, such as volatility for Gas Chromatography (GC) or detectability for HPLC. sigmaaldrich.com For L-Serine, O-ethyl-, ethyl ester, this is particularly useful.

Due to its polarity, direct GC analysis of the compound is challenging. sigmaaldrich.com A common two-step derivatization process involves:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl or butyl ester). nih.govmdpi.com

Acylation: The amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.commdpi.com

This process yields a less polar, more volatile derivative suitable for GC-Mass Spectrometry (GC-MS) analysis. GC-MS offers high resolving power and provides structural information from the mass spectra, aiding in definitive identification. nih.govnih.gov For instance, a method involving esterification with 2 M HCl in methanol (B129727) followed by acylation with PFPA has been established for analyzing various amino acids in biological samples. mdpi.comnih.gov

For HPLC, derivatization is used not only for chiral separations as described above but also to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, which is beneficial for quantifying trace amounts. researchgate.net

Table 2: Common Derivatization Reagents for Amino Acid Ester Analysis

| Reagent | Target Functional Group(s) | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | -NH2, -OH | GC-MS | Increases volatility and provides electron-capturing properties for detection. | mdpi.comnih.gov |

| MTBSTFA | -NH2, -OH, -COOH | GC-MS | Forms stable TBDMS derivatives that are less moisture-sensitive. | sigmaaldrich.com |

| Ethyl Chloroformate (ECF) | -NH2 | GC-MS | Can be performed in an aqueous phase to form ethoxycarbonyl derivatives. | researchgate.net |

Enzymatic and Biochemical Assay Development

Quantification in Enzymatic Reaction Mixtures

Quantifying L-Serine, O-ethyl-, ethyl ester is vital for studying enzymes that may use it as a substrate, for example, esterases or lipases that catalyze its hydrolysis. Chromatographic methods are well-suited for this purpose.

An enzymatic reaction can be monitored by taking samples at various time points and stopping the reaction (e.g., by adding acid or an organic solvent). The concentration of the remaining substrate (L-Serine, O-ethyl-, ethyl ester) and the formed product (O-ethyl-L-serine) can then be determined using HPLC or GC-MS. Plotting the change in concentration over time allows for the calculation of reaction rates, which is fundamental to enzyme kinetics. nih.govnih.gov

For example, an assay for L-serine involves a two-step enzymatic reaction that leads to the oxidation of NADH, which can be measured spectrophotometrically. nih.gov While this specific assay is for L-serine, a similar coupled-enzyme approach could theoretically be designed for its ester derivative if a specific hydrolase is available. The direct measurement by chromatography, however, remains a more general and robust approach for quantifying the ester in reaction mixtures.

Activity-Based Probes Development

Activity-based probes (ABPs) are powerful chemical tools used to label and identify active enzymes within complex biological systems. nih.govpnas.org These probes typically feature a reactive group ("warhead") that covalently binds to the enzyme's active site, a recognition element for specificity, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. nih.govthermofisher.com

While L-Serine, O-ethyl-, ethyl ester is not itself an ABP, its structure is highly relevant to the design of probes targeting serine hydrolases—a large and important enzyme family. nih.gov The general structure of many serine hydrolase inhibitors and probes is based on substrates, and the O-ethyl-L-serine ethyl ester moiety could serve as a recognition element.

The development of such a probe would involve modifying the ester with a suitable warhead. Common warheads for serine hydrolases include fluorophosphonates (FP) and phosphinates. nih.govpnas.orgthermofisher.com An FP group, for example, reacts specifically with the catalytic serine residue in an active hydrolase, leading to irreversible labeling. pnas.orgthermofisher.com By attaching a reporter tag to this modified L-Serine, O-ethyl-, ethyl ester scaffold, a novel ABP could be created to profile the activity of specific subsets of serine hydrolases that recognize this particular amino acid ester structure. nih.govfrontiersin.org The modular design of ABPs allows for the synthesis of libraries of probes with varied recognition elements to target different enzymes. acs.orgresearchgate.net

Biological and Biochemical Research Contexts Excluding Clinical Data and Safety

Role in Enzymatic Reaction Mechanisms

The presence of both an ester and an ether functional group on the L-serine backbone suggests that L-Serine, o-ethyl-, ethyl ester(9ci) could serve as a substrate or inhibitor for several classes of enzymes, particularly proteases and hydrolases.

The recognition of a substrate by a protease is a highly specific process, largely dictated by the amino acid residues at and around the cleavage site, particularly the P1 residue which fits into the S1 binding pocket of the enzyme. youtube.com For serine proteases, the nature of the amino acid side chain at the P1 position is a critical determinant of substrate specificity. youtube.compnas.orgoup.com For instance, trypsin preferentially cleaves after basic residues like lysine (B10760008) and arginine, while chymotrypsin (B1334515) favors large hydrophobic residues. pnas.org

In the case of L-Serine, o-ethyl-, ethyl ester(9ci), the native hydroxyl group of the serine side chain is modified to an O-ethyl ether. This modification significantly alters the polarity and steric bulk of the side chain. While native L-serine is a small, polar amino acid, the O-ethyl derivative presents a more hydrophobic and slightly larger side chain. This change would likely prevent its recognition by proteases that specifically bind to the polar hydroxyl group of serine. However, it might allow it to be recognized by proteases with a preference for small to medium-sized hydrophobic residues at the P1 position.

Furthermore, the ethyl ester at the C-terminus makes the molecule a potential substrate for esterases, a broad class of hydrolases that catalyze the cleavage of ester bonds. nih.govwikipedia.org Lipases, a subclass of esterases, are known to hydrolyze ester linkages and can exhibit broad substrate scope. wikipedia.org The efficiency of L-Serine, o-ethyl-, ethyl ester(9ci) as a substrate for a given esterase would depend on the specific enzyme's active site architecture and its ability to accommodate the O-ethylated amino acid portion of the molecule.

Table 1: Predicted Substrate Recognition of L-Serine, o-ethyl-, ethyl ester(9ci) by Various Enzyme Classes

| Enzyme Class | Predicted Interaction | Rationale |

| Serine Proteases | Potential substrate or inhibitor, depending on S1 pocket | The O-ethyl group alters the side chain's polarity and size, potentially fitting into hydrophobic binding pockets. |

| Esterases/Lipases | Potential substrate | The ethyl ester group is a target for hydrolytic cleavage by these enzymes. nih.govwikipedia.org |

| Hydrolases | General potential for hydrolysis | The ester linkage is susceptible to cleavage by a broad range of hydrolases. byjus.com |

Mechanistic Studies of Enzyme-Catalyzed Esterification and Amidation

Research has demonstrated that proteases can catalyze not only the hydrolysis of peptide bonds but also their formation (amidation) and the formation of ester bonds under specific, non-aqueous conditions or with high concentrations of substrates. nih.govacs.orgnih.gov This process, often termed chemoenzymatic peptide synthesis, utilizes the reverse catalytic activity of these enzymes. nih.govrsc.org

L-serine ethyl ester, a closely related compound, has been successfully used as a monomer in the chemoenzymatic polymerization to form poly(L-serine) using the protease papain. nih.govacs.org In these reactions, the amino acid ester acts as an acyl donor. nih.govacs.org The amino group of one monomer attacks the activated carbonyl of the ester of another, leading to peptide bond formation. nih.govacs.org

Theoretically, L-Serine, o-ethyl-, ethyl ester(9ci) could be employed in similar mechanistic studies. The ethyl ester group allows it to act as an acyl donor in protease-catalyzed ligation reactions. The O-ethyl group would remain on the serine side chain of the resulting peptide, providing a site for further specific modifications or to study the impact of side-chain alterations on peptide structure and function. The use of such modified amino acid esters can provide valuable insights into the substrate tolerance and catalytic mechanism of proteases in both hydrolytic and synthetic directions.

Serine proteases employ a catalytic triad, typically composed of serine, histidine, and aspartate, to carry out the hydrolysis of peptide bonds. wikipedia.orgyoutube.com The reaction proceeds through the formation of a covalent acyl-enzyme intermediate, where the substrate's carbonyl carbon is attacked by the nucleophilic hydroxyl group of the active site serine. wikipedia.orgnih.govwikipedia.org

Modified amino acid esters can act as inhibitors of serine proteases. nih.govnih.gov Depending on their structure, they can be either reversible or irreversible inhibitors. Some ester-containing compounds can acylate the active site serine, forming a stable intermediate that is slow to deacylate, thus inhibiting the enzyme. The O-ethyl group of L-Serine, o-ethyl-, ethyl ester(9ci) would influence how the molecule docks into the active site, and thus affect its potential as an inhibitor. For a molecule to be an effective mechanism-based inhibitor, it must first be recognized and bound by the enzyme in a substrate-like manner. nih.gov The altered side chain of L-Serine, o-ethyl-, ethyl ester(9ci) would necessitate a complementary S1 binding pocket for effective binding and subsequent inhibition.

Metabolic Precursor and Pathway Intermediary

In the context of cellular metabolism, amino acids serve as building blocks for proteins and as precursors for a vast array of other biomolecules. libretexts.orglibretexts.org While L-Serine, o-ethyl-, ethyl ester(9ci) is a synthetic compound not expected to be found naturally, its structure allows it to be considered as a tool for investigating metabolic pathways.

The biosynthesis of the 20 standard amino acids originates from intermediates of central metabolic pathways like glycolysis and the citric acid cycle. libretexts.orgwikipedia.org L-serine itself is synthesized from the glycolytic intermediate 3-phosphoglycerate. nih.gov It can then be converted to other amino acids, such as glycine (B1666218) and cysteine. nih.gov

The introduction of an O-ethylated and esterified serine derivative into a biological system could be used to probe the substrate specificity of enzymes involved in amino acid interconversions. For example, one could investigate whether enzymes that normally act on serine, such as serine hydroxymethyltransferase (which converts serine to glycine), can recognize and process the O-ethylated form. It is likely that the O-ethyl group would block the action of many enzymes that require the free hydroxyl group of serine for their catalytic activity. This blocking effect could be a useful experimental tool to selectively inhibit certain metabolic routes.

Siderophores are small, high-affinity iron-chelating compounds synthesized by microorganisms to scavenge iron from the environment. nih.govnih.gov Many siderophores are peptides or are derived from amino acids and are synthesized by non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These enzyme complexes have a modular structure, with each module responsible for the incorporation of a specific amino acid into the growing siderophore backbone. nih.gov

Research in siderophore biosynthesis sometimes involves engineering the NRPS machinery to incorporate non-native amino acids, leading to the production of novel siderophore analogs. nih.gov For instance, the L-serine-activating domain of an NRPS has been swapped with another domain that also recognizes L-serine, albeit with different efficiency. nih.gov This highlights the potential to use modified amino acids to explore and manipulate these biosynthetic pathways.

L-Serine, o-ethyl-, ethyl ester(9ci), after intracellular hydrolysis of its ethyl ester to the free carboxylic acid, could be tested as a potential substrate for the adenylation (A) domain of an NRPS module that normally recognizes serine. The success of such an incorporation would depend on the flexibility and substrate tolerance of the specific A-domain. If incorporated, the O-ethyl group would introduce a novel functionality into the resulting siderophore, potentially altering its iron-binding properties or its recognition by transport systems.

Table 2: Potential Applications of L-Serine, o-ethyl-, ethyl ester(9ci) in Biosynthetic Research

| Area of Investigation | Potential Use of L-Serine, o-ethyl-, ethyl ester(9ci) | Expected Outcome/Information Gained |

| Amino Acid Interconversion | As a potential substrate or inhibitor for enzymes like serine hydroxymethyltransferase. | To probe the substrate specificity and necessity of the free hydroxyl group of serine in these pathways. |

| Siderophore Biosynthesis | As a potential precursor for incorporation by engineered Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov | To generate novel siderophore analogs with potentially altered properties and to study the substrate flexibility of NRPS A-domains. |

| Peptide Synthesis | As a building block in chemoenzymatic peptide synthesis. nih.gov | To create peptides with site-specific O-ethylation for structural and functional studies. |

Links to One-Carbon Metabolism and Related Biochemical Cycles

L-Serine is a pivotal amino acid in cellular metabolism, serving as a primary source of one-carbon units for the folate and methionine cycles. nih.govresearchgate.net This intricate network of reactions, collectively known as one-carbon metabolism, is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and other macromolecules essential for cell proliferation and maintenance. nih.govnih.gov The process is initiated when L-serine donates a carbon atom from its side-chain to tetrahydrofolate (THF), a reaction catalyzed by serine hydroxymethyltransferase (SHMT), which in turn generates glycine and 5,10-methylenetetrahydrofolate (mTHF). researchgate.net This mTHF molecule is a key intermediate that fuels various biosynthetic pathways.

While direct studies on the metabolic fate of L-Serine, o-ethyl-, ethyl ester(9ci) within one-carbon metabolism are not extensively detailed in current literature, it is widely understood in biochemical research that esterified amino acids are often utilized as cell-permeant precursors to the parent amino acid. chemimpex.com It is presumed that upon intracellular delivery, L-Serine, o-ethyl-, ethyl ester(9ci) is hydrolyzed by intracellular esterases to release L-serine. This L-serine would then be available to participate in the one-carbon metabolic network. The esterification is a strategic modification to potentially enhance the delivery of L-serine into cells for the study of its downstream metabolic effects.

Biochemical Basis of Cellular Interactions (excluding human trials)

Studies on Cell Permeability and Intracellular Delivery

The ethyl ester modification of L-serine is primarily intended to enhance its lipophilicity and, consequently, its ability to cross cellular membranes. This strategy is frequently employed in cell culture and in vivo studies to increase the intracellular concentration of a particular amino acid. While specific quantitative data on the permeability of L-Serine, o-ethyl-, ethyl ester(9ci) is not prominently available, its use in comparative studies provides insight into its relative cell penetrability.

In research investigating the effects of L-cysteine ethyl ester (L-CYSee), L-serine ethyl ester (L-SERee) is often used as a negative control. nih.govnih.gov The observed efficacy of L-CYSee in certain models, where L-SERee shows no effect, is attributed in part to the superior cell penetrability of L-CYSee into specific regions like the brain. nih.govnih.gov This suggests that while L-Serine, o-ethyl-, ethyl ester(9ci) is designed to be more cell-permeable than L-serine itself, its efficiency of intracellular delivery may differ from that of other amino acid esters, a factor that is critical in the interpretation of comparative biological outcomes.

Modulation of Biochemical Signaling Pathways in Model Systems

The parent amino acid, L-serine, is known to be neuroprotective and influences several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. researchgate.netnih.gov L-serine and its metabolites are also key players in neurotransmission, acting on receptors such as the N-methyl-D-aspartate (NMDA) and glycine receptors. researchgate.netmdpi.com

Research utilizing L-Serine, o-ethyl-, ethyl ester(9ci) has provided a more nuanced understanding of its role in modulating these pathways, primarily through its use as a control compound. In preclinical studies on morphine dependence in rats, L-Serine, o-ethyl-, ethyl ester(9ci) did not mimic the effects of L-cysteine ethyl ester in preventing or reversing morphine dependence. nih.gov This lack of effect suggests that under the conditions of the study, it did not significantly modulate the specific signaling pathways that are affected by L-cysteine ethyl ester in this context. The molecular mechanisms underlying morphine dependence are thought to involve the transport of L-cysteine and subsequent thiol biochemistry, which are not features of L-serine or its ethyl ester derivative. nih.gov

Comparison of Biological Efficacy with Related Amino Acid Esters (e.g., L-Cysteine Ethyl Ester)

A direct comparison between L-Serine, o-ethyl-, ethyl ester(9ci) and L-cysteine ethyl ester (L-CYSee) highlights the critical role of the amino acid side chain in determining biological activity. In studies on the development of physical dependence on morphine in rats, L-CYSee was shown to significantly attenuate withdrawal symptoms. nih.gov In contrast, L-Serine, o-ethyl-, ethyl ester(9ci), administered at the same dose, had no such effect and the withdrawal phenomena were similar to those in rats receiving a vehicle control. nih.govnih.gov

The differential effects of these two amino acid esters are attributed to their distinct biochemical properties. The efficacy of L-CYSee is strongly linked to its thiol group (sulfur-containing), which is not present in L-Serine, o-ethyl-, ethyl ester(9ci) where an oxygen atom is in its place. nih.govnih.gov This suggests that the biological effects observed with L-CYSee are dependent on thiol biochemistry and its specific intracellular actions within the brain, which are not replicated by its serine analog.

Interactive Data Table: Comparative Effects of L-Serine Ethyl Ester and L-Cysteine Ethyl Ester in a Morphine Dependence Model

| Compound | Model System | Key Finding | Implied Mechanism of Action |

| L-Serine, o-ethyl-, ethyl ester(9ci) | Male Sprague Dawley rats with morphine-induced physical dependence | Did not prevent or reverse signs of morphine withdrawal. nih.gov | Lack of involvement in thiol-dependent pathways. nih.govnih.gov |

| L-Cysteine Ethyl Ester | Male Sprague Dawley rats with morphine-induced physical dependence | Attenuated the development of and reversed established physical dependence on morphine. nih.gov | Intracellular actions within the brain, dependent on thiol biochemistry. nih.govnih.gov |

Future Directions and Interdisciplinary Research Prospects

Innovations in Protecting Group Chemistry for Serine Derivatives

The synthesis of specifically modified amino acids like L-Serine, o-ethyl-, ethyl ester hinges on the strategic use of protecting groups. These temporary chemical modifications prevent unwanted reactions at sensitive functional groups, such as the amine and hydroxyl groups of serine. openaccessjournals.combham.ac.uk Future research will likely focus on developing more efficient and "green" protecting group strategies to streamline the synthesis of such derivatives.